molecular formula C13H16BrNO2 B018727 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 129722-34-5

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B018727
CAS No.: 129722-34-5
M. Wt: 298.18 g/mol
InChI Key: URHLNHVYMNBPEO-UHFFFAOYSA-N
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Description

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dihydroquinolin-2(1H)-one as the starting material.

    Bromination: The starting material is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate. This reaction introduces the 4-bromobutoxy group at the 7-position of the quinoline ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions. These reactions are often performed in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: The products will vary based on the nucleophile used, resulting in different substituted derivatives.

    Oxidation: Oxidation can lead to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction can result in the formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor-ligand interactions.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one depends on its specific application and the biological target it interacts with. In medicinal chemistry, the compound or its derivatives may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors and modulating their signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function or expression.

The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.

    7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a methoxy group instead of bromine.

    7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties. The bromine atom also influences the compound’s reactivity and interactions with biological targets, making it a valuable building block in medicinal chemistry and materials science.

Properties

IUPAC Name

7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLNHVYMNBPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441550
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
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Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129722-34-5
Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
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URL https://commonchemistry.cas.org/detail?cas_rn=129722-34-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
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Record name 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
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Synthesis routes and methods I

Procedure details

1,4-dibromo butane (509 ml) was added to a stirred solution of 7-hydroxy-3,4-dihydrocarbostyril (100 gm) in dimethylacetamide (500 ml) at ambient temperature. The reaction mixture was heated at 36° to 40° C. Sodium hydroxide (33.1 gm) was added to the reaction mixture at the interval of 30 min (Complete the addition of sodium hydroxide in 9 equal fractions in 4.0 hours). The reaction mixture was cooled at ambient temperature and D.M Water was added to it. The reaction mixture was extracted with ethylacetate. Organic layer was separated and washed with 5% brine and finally dried over sodium sulphate. The organic layer was evaporated to dryness under reduced pressure (10 mm) at 45° C. to obtain residue. To the residue cyclohexane (1000 ml) was added to give of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.
Quantity
509 mL
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100 g
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500 mL
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33.1 g
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1000 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4.06 g of potassium carbonate with 400 ml of water was added 40 g of 7-hydroxy-3,4-dihydrocarbostyril and 158 g of 1,4-dibromobutane, then the mixture was refluxed for 3 hours. The reaction mixture thus obtained was extracted with dichloromethane, dried with anhydrous magnesium sulfate, then the solvent was removed by evaporation. The residue thus obtained was purified by means of a silica gel column chromatography (eluent: dichloromethane), and recrystallized from n-hexane-ethanol to yield 50 g of 7-(4-bromobutoxy)-3,4-dihydrocarbostyril.
Quantity
4.06 g
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reactant
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40 g
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158 g
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400 mL
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Synthesis routes and methods III

Procedure details

7-hydroxy-3,4-dihydroquinolin-2(1H)-one (163 mg, 1.0 mmol), 1,4-dibromobutane (0.36 mL, 3.0 mmol) and anhydrous K2CO3 (138 mg, 1.0 mmol) were dissolved in EtOH and the solution was heated to reflux overnight. The solution was diluted with water and extracted with EtOAc. The combined organic layers were washed with saturated NaHCO3, brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with PE/EtOAc=2:1) to give 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (intermediate 4) (220 mg, 74%) as a white solid. mp: 106-109° C.
Quantity
163 mg
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reactant
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0.36 mL
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138 mg
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

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